molecular formula C16H13NO3S B2913558 3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole CAS No. 106808-15-5

3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole

Cat. No.: B2913558
CAS No.: 106808-15-5
M. Wt: 299.34
InChI Key: QEFSRJFPQNHKSL-UHFFFAOYSA-N
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Description

3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole is a chemical compound with the molecular formula C16H13NO3S . It is a derivative of isoxazole, a five-membered heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is FBYQIYSAUFWXQK-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Metalation and Electrophilic Quenching : A study by Balasubramaniam, Mirzaei, and Natale (1990) discusses the metalation and electrophilic quenching of isoxazoles, providing insights into the synthesis of thioalkyl derivatives of isoxazoles (Balasubramaniam, Mirzaei, & Natale, 1990).

  • Reactivity of Isoxazoles : Shimizu, Hayashi, and Teramura (1984) investigated the reaction of primary nitro compounds with isoxazoles, exploring the formation of 3-substituted 2-isoxazolines or isoxazoles, which is relevant to understanding the chemical behavior of 3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole (Shimizu, Hayashi, & Teramura, 1984).

  • Preparation and Lithiation of Isoxazoles : Micetich and Chin (1970) studied the preparation and lithiation of 3,5-disubstituted isoxazoles, contributing to the understanding of modifying isoxazole compounds (Micetich & Chin, 1970).

  • Thermal Elimination Reaction of Isoxazolines : Research by Iwakura et al. (1972) focused on isoxazole formation through thermal reactions, which may have implications for the stability and reactivity of this compound (Iwakura et al., 1972).

Potential Biological and Pharmaceutical Applications

  • Anticancer Activity : Shaw et al. (2012) synthesized and evaluated N-phenyl-5-carboxamidyl isoxazoles, which included derivatives similar to this compound, for their anticancer activity, particularly in colon cancer (Shaw et al., 2012).

  • Antiprotozoal Activity : Dürüst et al. (2013) investigated 4,5-dihydroisoxazole derivatives, including phenyl(methyl)sulfonyl-substituted compounds, for their antiprotozoal and cytotoxic activities (Dürüst et al., 2013).

Safety and Hazards

The safety, risk, and hazard information for 3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole can be found in its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-21(19,15-9-5-2-6-10-15)12-14-11-16(17-20-14)13-7-3-1-4-8-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFSRJFPQNHKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332589
Record name 5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106808-15-5
Record name 5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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